5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione
Description
5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a thiobarbituric acid derivative characterized by a 4-bromophenyl group attached via a methylene linkage to the pyrimidinedione core. This compound is part of a broader class of 2-thioxo-dihydro-pyrimidine-4,6-dione derivatives, which are extensively studied for their diverse biological activities, including kinase inhibition and metal chelation .
Properties
CAS No. |
27430-14-4 |
|---|---|
Molecular Formula |
C11H7BrN2O2S |
Molecular Weight |
311.16 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H7BrN2O2S/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) |
InChI Key |
WQCQYEYWNSEYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the condensation of 4-bromobenzaldehyde with a suitable thioxo-dihydro-pyrimidine-dione precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced thioxo-dihydro-pyrimidine derivatives.
Substitution: Formation of substituted benzylidene derivatives
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiazolidinone, including 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione, exhibit a range of pharmacological properties:
-
Anticancer Activity :
- Recent studies have shown that thiazolidinone derivatives can inhibit various cancer cell lines. For instance, compounds similar to 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione have demonstrated significant cytotoxic effects against breast carcinoma (MDA-MB-231) and lung tumor cell lines (A549) with IC50 values in the low micromolar range .
- Anti-inflammatory Properties :
- Antimicrobial Effects :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves a condensation reaction between appropriate aldehydes and thiosemicarbazones under acidic conditions. The structure-activity relationship (SAR) studies indicate that modifications on the benzylidene moiety can significantly affect the biological activity of the compound.
| Substituent | Effect on Activity |
|---|---|
| Bromo group | Enhances reactivity and selectivity towards biological targets |
| Hydroxy group | Increases solubility and may improve bioavailability |
Case Studies
- Inhibition of Protein Kinases :
- Antitumor Efficacy :
- Development of New Derivatives :
Mechanism of Action
The mechanism of action of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Thiophene-containing analogs (e.g., 2b) exhibit stronger chelation with Hg²⁺ due to sulfur’s affinity for soft metal ions .
Physical Properties
Physical data for selected compounds are summarized below:
Key Observations :
- High-yield syntheses (>80%) are common for this class, with melting points varying widely (135–270°C) depending on substituent rigidity and intermolecular interactions .
- The target compound’s physical properties remain unreported in the provided evidence, but bromine’s electron-withdrawing nature may elevate its melting point relative to phenyl analogs.
Stability and Metal Chelation
- The 5-(2-hydroxybenzylidene) derivative forms stable complexes with Hg²⁺, as shown by UV-Vis spectrophotometry (log β = 4.2) .
- Thiophene-containing analogs (e.g., 2b) exhibit stronger Hg²⁺ binding due to sulfur’s soft Lewis basicity .
- Bromine in the target compound may reduce metal affinity compared to hydroxyl or thiophene substituents but could improve membrane permeability for biological applications.
Biological Activity
5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a compound within the thiazolidine family, notable for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a dihydropyrimidine core with a thioxo group and a bromo-substituted benzylidene moiety. The synthesis typically involves a condensation reaction between 4-bromobenzaldehyde and thiazolidinedione derivatives under acidic conditions, yielding a product that can be recrystallized for purity.
Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione displays activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been reported as follows:
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell-based assays indicate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione have shown IC50 values in the nanomolar range against specific tumor cell lines .
- A study highlighted its mechanism of action involving the modulation of apoptotic pathways and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through various models:
- Inhibition of key inflammatory mediators has been observed, suggesting potential therapeutic applications in treating inflammatory diseases. The compound's ability to modulate prostaglandin E₂ levels was noted in wound healing studies, indicating its role in enhancing tissue regeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolidine derivatives:
- Modifications on the benzylidene moiety and variations in the thioxo group can significantly influence antimicrobial and anticancer activities. For instance, substituents like bromine enhance potency against specific pathogens .
Case Studies
- Study on Antimicrobial Activity : A series of synthesized derivatives were tested against various microbial strains, revealing that modifications to the thiazolidine scaffold could lead to improved activity profiles.
- Anticancer Evaluation : A derivative was tested on breast cancer cell lines, showing promising results with an IC50 value of 0.028 µM against specific kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
